molecular formula C3H5IO2 B2673652 Iodomethyl Acetate CAS No. 13398-11-3

Iodomethyl Acetate

Cat. No. B2673652
CAS RN: 13398-11-3
M. Wt: 199.975
InChI Key: NZDJTVSTIFYISQ-UHFFFAOYSA-N
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Description

Iodomethyl acetate is a chemical compound with the molecular formula C3H5IO2 . It has an average mass of 199.975 Da and a monoisotopic mass of 199.933411 Da .


Synthesis Analysis

The synthesis of aldehydes and ketones from the oxidation of iodomethyl groups has been studied . The oxidation of iodomethyl groups in benzylic iodides and allylic iodides has been carried out using numerous well-known approaches reported in the literature . These include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation .


Molecular Structure Analysis

The molecular structure of Iodomethyl acetate consists of 3 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It has a density of 2.0±0.1 g/cm3, a boiling point of 163.8±23.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .


Chemical Reactions Analysis

Iodomethyl groups offer a very simple, mild, efficient, and inexpensive means to substituted aldehydes and ketones . This work would be applicable for large-scale synthesis of various carbonyl compounds and could be helpful for designing many organic reactions on an industrial scale .


Physical And Chemical Properties Analysis

Iodomethyl acetate has a molar refractivity of 30.7±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 12.2±0.5 10-24 cm3 . It also has a surface tension of 38.6±3.0 dyne/cm and a molar volume of 100.4±3.0 cm3 .

Scientific Research Applications

Ultrasound-Accelerated Synthesis in Organic Chemistry

Iodomethyl acetate has been utilized in the ultrasound-accelerated synthesis of chiral allylic alcohols. This method, promoted by indium metal, has shown high selectivity and excellent yields, tolerating both acid and base labile functional groups, as well as free hydroxyl groups. The application of ultrasound has been noted for improved yields and enhanced rates in this synthesis process (Yadav, Reddy, & Reddy, 2003).

Synthesis of Labeled Compounds in Radiopharmaceuticals

Iodomethyl acetate is instrumental in the synthesis of iodine-131 labeled compounds, which are significant in the field of radiopharmaceuticals. For instance, it has been used in the synthesis of 6β-iodomethyl-19-norcholest-5(10)-en-3α-ol, a compound obtained through specific chemical rearrangements and used in isotope exchange processes (Komatsu et al., 1979).

Development of Amino Alcohol Derivatives

In organic chemistry, acyloxymethyl radicals generated from iodomethyl esters, including iodomethyl acetate, have been added to imines. This process, facilitated by dimethylzinc or triethylborane, has been used to produce amino alcohol derivatives. The hydrolysis of the acyloxy moiety of the adducts results in these derivatives, which are valuable in various chemical syntheses (Yamada et al., 2008).

Biogeochemical Processes in Environmental Studies

Iodomethyl acetate has been indirectly relevant in studies investigating biogeochemical processes. For instance, research on the behavior of microorganisms under feast/famine conditions, often seen in wastewater treatment processes, involved the study of substances like acetate. Understanding these microbial responses to varying conditions is crucial for environmental and waste management strategies (van Aalst-van Leeuwen et al., 1997).

Applications in Health Policy Research

Although not directly related to iodomethyl acetate, the use of acetate-buffered solutions in medical research provides context for the broader applications of acetate compounds. Research into the use of acetate-buffered crystalloid fluids compared with other infusates has implications for medical practice and health policy (Pfortmueller & Fleischmann, 2016).

Mechanism of Action

While the exact mechanism of action for Iodomethyl Acetate is not specified in the search results, it is known that similar organometallic reagents undergo nucleophilic attack and protonation in their reaction mechanisms .

Safety and Hazards

While the exact safety and hazards of Iodomethyl Acetate are not specified in the search results, it is generally advisable to handle chemical compounds with care, avoiding direct contact, inhalation, or ingestion .

Future Directions

While the future directions for Iodomethyl Acetate specifically are not mentioned in the search results, there is ongoing research in the field of membrane technology and natural gas purification that could potentially involve similar compounds .

properties

IUPAC Name

iodomethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO2/c1-3(5)6-2-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDJTVSTIFYISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13398-11-3
Record name iodomethyl acetate
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